

An In-depth Technical Guide to Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate

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Compound of Interest

Compound Name: *methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate*

CAS No.: 87787-05-1

Cat. No.: B3162393

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Abstract

This technical guide provides a comprehensive examination of **methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate**, a substituted cyclohexane derivative of significant interest in synthetic and medicinal chemistry. The document elucidates the critical role of stereochemistry, focusing on the distinct properties and characterization of its *cis* and *trans* isomers. Detailed protocols for synthesis via Fischer esterification are presented, alongside an in-depth analysis of spectroscopic data (^1H NMR, ^{13}C NMR, IR) for structural confirmation. Furthermore, this guide explores the molecule's applications as a versatile building block in drug discovery and materials science, supported by a thorough discussion of its reactivity. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's chemical architecture and potential.

Introduction

Substituted cyclohexanes are ubiquitous scaffolds in organic chemistry, forming the structural core of numerous natural products and pharmacologically active molecules. Their rigid, three-dimensional structure provides a well-defined spatial arrangement for functional groups, which is crucial for molecular recognition and biological activity. **Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate** ($C_9H_{16}O_3$, Molar Mass: 172.22 g/mol) is a bifunctional molecule that combines a hydroxyl group and a methyl ester on a cyclohexane ring, making it a valuable intermediate for further chemical elaboration.[1][2] The presence of two substituents at the 1- and 4-positions gives rise to cis and trans stereoisomers, each with unique conformational and reactivity profiles that are critical to its application. This guide will provide a detailed exploration of its structure, synthesis, and properties, offering field-proven insights for its use in advanced chemical research.

Molecular Structure and Stereochemistry

The core of the topic molecule is a cyclohexane ring bearing three substituents: a methyl group and a methoxycarbonyl group at the C1 position, and a hydroxyl group at the C4 position. The stereochemical relationship between the hydroxyl group and the methoxycarbonyl group defines the two primary diastereomers: cis and trans.

- **cis-isomer:** In the cis configuration, the C4-hydroxyl group and the C1-methoxycarbonyl group are on the same face of the cyclohexane ring. In the most stable chair conformation, one of these bulky groups will typically occupy an axial position while the other is equatorial to minimize steric strain.
- **trans-isomer:** In the trans configuration, the C4-hydroxyl group and the C1-methoxycarbonyl group are on opposite faces of the ring. This allows both bulky substituents to occupy equatorial positions in the chair conformation, generally resulting in a more thermodynamically stable isomer.

The differentiation and selective synthesis of these isomers are paramount for applications where precise three-dimensional geometry is required, such as in the development of stereospecific pharmaceuticals.

Caption: Chair conformations of cis and trans isomers.

Spectroscopic and Physicochemical Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized isomers. Spectroscopic methods provide detailed structural information, while physicochemical properties offer benchmarks for purity.

Spectroscopic Analysis

- ¹H NMR Spectroscopy: Proton NMR is a powerful tool for distinguishing between the cis and trans isomers. The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (H-4) are particularly informative. In the trans-isomer, where H-4 is typically axial, it experiences different magnetic shielding compared to the equatorial H-4 in the cis-isomer. The methyl protons of the ester group usually appear as a singlet around 3.6-3.7 ppm, while the C1-methyl protons are a singlet around 1.2 ppm.[3]
- ¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon skeleton. The chemical shifts of the ring carbons, particularly C1 and C4, will differ between isomers due to the different steric environments.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the hydroxyl group. A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretch of the ester.

Physicochemical Data Comparison

Property	cis-Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate	trans-Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate
CAS Number	87787-05-1[1][4]	37480-42-5[1]
Molecular Formula	C ₉ H ₁₆ O ₃ [1]	C ₉ H ₁₆ O ₃ [1]
Molecular Weight	172.22 g/mol [1]	172.22 g/mol [1]
Physical Form	Oil	Data not readily available
Boiling Point	Data not readily available	~299.2 °C at 760 mmHg (for the parent acid)[5]

Note: Data for the trans-isomer is limited; the boiling point of the parent carboxylic acid is provided for reference.

Synthesis and Reaction Mechanisms

A common and reliable method for synthesizing **methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate** is the Fischer esterification of the corresponding carboxylic acid. This method is robust and can be scaled for laboratory production.

Fischer Esterification Workflow



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Caption: Workflow for Fischer esterification synthesis.

Detailed Experimental Protocol: Synthesis of Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate

Materials:

- 4-hydroxy-1-methyl-cyclohexanecarboxylic acid (1.0 eq)
- Methanol (10-20 eq, serves as solvent and reagent)
- Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq, catalyst)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Diethyl ether or Ethyl acetate (for extraction)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-1-methyl-cyclohexanecarboxylic acid and an excess of methanol.
- **Catalyst Addition:** While stirring, slowly add the catalytic amount of concentrated sulfuric acid to the mixture.
- **Reaction:** Heat the mixture to a gentle reflux and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[6]
- **Work-up:** Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.[6]
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Purification: The crude product is purified by vacuum distillation to yield the pure **methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate**.[\[6\]](#)

Causality: The use of excess methanol is a key experimental choice that leverages Le Châtelier's principle to drive the equilibrium reaction towards the formation of the ester product. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Applications and Research Significance

The structural features of **methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate** make it a valuable building block in several areas of chemical science.

- Drug Discovery: The cyclohexane scaffold is considered a "privileged scaffold" in medicinal chemistry.[\[7\]](#) It serves as a non-aromatic, rigid core that can be functionalized to create analogues of existing drugs with improved physicochemical properties, such as solubility and metabolic stability.[\[8\]](#) The hydroxyl and ester groups provide two distinct points for chemical modification, allowing for the synthesis of diverse libraries of compounds for screening.[\[9\]](#)
- Bioisosteres: Saturated bicyclic compounds and substituted cyclohexanes are increasingly used as bioisosteres for aromatic rings. They can mimic the spatial arrangement of substituents on a phenyl ring while offering a different electronic and solubility profile.[\[10\]](#)
- Materials Science: The hydroxyl group can be used for polymerization reactions or for grafting the molecule onto surfaces, while the ester can be hydrolyzed or transesterified. This dual functionality allows for its use in the synthesis of specialized polyesters and functional coatings.

Safety and Handling

Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate and its parent compounds are flammable liquids and vapors.[\[11\]](#)[\[12\]](#)[\[13\]](#) Proper safety precautions are mandatory.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[14\]](#)

- Ventilation: Handle the chemical in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][14]
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Use explosion-proof equipment and non-sparking tools.[11][12] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish.[12]
- Handling: Avoid contact with skin, eyes, and clothing.[12] Do not ingest. If swallowed, seek immediate medical attention.[11] Ground and bond containers when transferring material to prevent static discharge.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[12]

First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11][12]
- Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[11][12]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11][12]
- Ingestion: Clean mouth with water and get medical attention. Do not induce vomiting.[11][12][13]

Conclusion

Methyl 4-hydroxy-1-methyl-cyclohexanecarboxylate is a fundamentally important molecule whose utility is defined by its stereochemistry. The ability to synthesize and characterize its distinct cis and trans isomers opens avenues for the rational design of complex molecules in pharmaceuticals and materials science. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements, as detailed in this guide, is essential for any researcher aiming to leverage this versatile chemical building block in their work.

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